2-[[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
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Overview
Description
2-[[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile is a complex organic compound that features a thiadiazole ring, a piperidine ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
Mechanism of Action
Target of Action
It is known that thiadiazole derivatives, which this compound is a part of, have a broad spectrum of biological activities . They can cross cellular membranes and interact strongly with biological targets due to their mesoionic nature .
Mode of Action
Thiadiazole derivatives are known to interact strongly with biological targets, which could lead to various changes in cellular functions .
Biochemical Pathways
Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Due to the mesoionic nature of thiadiazole derivatives, they are able to cross cellular membranes, which could potentially influence their bioavailability .
Result of Action
Thiadiazole derivatives are known to exert a broad spectrum of biological activities, which suggests that they may have various molecular and cellular effects .
Action Environment
The ability of thiadiazole derivatives to cross cellular membranes suggests that they may be influenced by the cellular environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes.
Coupling Reactions: The final step involves coupling the thiadiazole and piperidine intermediates with a pyridine derivative under suitable conditions, often using catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-[[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed to replace certain substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents and nucleophiles under various conditions, often with the aid of catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
2-[[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer activities, particularly in inhibiting the growth of certain cancer cell lines
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds like 1,3,4-thiadiazole-2-amine and its derivatives share structural similarities and exhibit similar biological activities.
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine-4-carboxamide, also show comparable pharmacological properties.
Uniqueness
2-[[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various research applications .
Properties
IUPAC Name |
2-[[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5OS/c1-11-18-15(22-19-11)20-6-2-3-13(9-20)10-21-14-7-12(8-16)4-5-17-14/h4-5,7,13H,2-3,6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIYIEVKZCXQOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCCC(C2)COC3=NC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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